molecular formula C10H8Cl2O2S B8321289 6,7-Dichloro-5-hydroxy-alpha-methylbenzo[b]thiophene-2-methanol

6,7-Dichloro-5-hydroxy-alpha-methylbenzo[b]thiophene-2-methanol

Cat. No.: B8321289
M. Wt: 263.14 g/mol
InChI Key: VPRGQPRFVNWKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-5-hydroxy-alpha-methylbenzo[b]thiophene-2-methanol is a useful research compound. Its molecular formula is C10H8Cl2O2S and its molecular weight is 263.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8Cl2O2S

Molecular Weight

263.14 g/mol

IUPAC Name

6,7-dichloro-2-(1-hydroxyethyl)-1-benzothiophen-5-ol

InChI

InChI=1S/C10H8Cl2O2S/c1-4(13)7-3-5-2-6(14)8(11)9(12)10(5)15-7/h2-4,13-14H,1H3

InChI Key

VPRGQPRFVNWKSR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC(=C(C(=C2S1)Cl)Cl)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 25 g of 6,7-dichloro-5-hydroxybenzo[b]thiophene in 145 ml of dried tetrahydrofuran at -25° to -30° is added 110 ml of 2.5M n-butyllithium maintaining a temperature below -21°. After the addition, the carbon tetrachloride-dry ice bath is replaced with an ice-water bath and the mixture is stirred at 0°-5° for 4 hrs. A solution of 7.5 ml of freshly distilled acetaldehyde in 10 ml tetrahydrofuran is added dropwise. And additional 2 ml of acetaldehyde is added and the solution is stirred for 1 hr. The solution is poured onto 500 ml of a cold 5% hydrochloric acid solution and the mixture is extracted with ethyl ether. The ether extracts are washed, dried over anhydrous magnesium sulfate, filtered and solvent is removed to give a solid. Recrystallization from ethyl acetate and hexane gives 20 g of 6,7-dichloro-5-hydroxy-α-methylbenzo[b]thiophene-2-methanol, mp 173°-174°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Name
carbon tetrachloride dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.